Enhanced Lectin Binding vs. Neu5Ac/Neu5Gc
The Kdn moiety on the probe confers a distinct, and often enhanced, binding profile to specific sialic acid-recognizing proteins. In a sialylated glycan microarray analysis, both Sambucus nigra agglutinin (SNA) and Maackia amurensis lectin-I (MAL-I) bound glycans terminating with Kdn and Kdn derivatives stronger than those terminating with derivatives of the more common sialic acids Neu5Ac and Neu5Gc [1].
| Evidence Dimension | Relative Lectin Binding Affinity |
|---|---|
| Target Compound Data | Stronger binding than Neu5Ac and Neu5Gc derivatives |
| Comparator Or Baseline | Neu5Ac and Neu5Gc derivatives |
| Quantified Difference | Not quantified in text; described as 'stronger'. |
| Conditions | Sialylated glycan microarray with α2-3- and α2-6-linked glycans, probed with SNA and MAL-I lectins. |
Why This Matters
This differential binding profile justifies the use of Kdn probe-1 over Neu5Ac-based probes for studies requiring the detection or characterization of Kdn-specific protein-glycan interactions.
- [1] Song, X., Yu, H., Chen, X., Lasanajak, Y., Tappert, M. M., Air, G. M., ... & Smith, D. F. (2011). A sialylated glycan microarray reveals novel interactions of modified sialic acids with proteins and viruses. Journal of Biological Chemistry, 286(36), 31610-31622. View Source
